molecular formula C11H20N4 B13297474 N-(1-Ethyl-1H-pyrazol-4-yl)-1-methylpiperidin-4-amine

N-(1-Ethyl-1H-pyrazol-4-yl)-1-methylpiperidin-4-amine

Cat. No.: B13297474
M. Wt: 208.30 g/mol
InChI Key: BHSLVOKXAHOCDT-UHFFFAOYSA-N
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Description

N-(1-Ethyl-1H-pyrazol-4-yl)-1-methylpiperidin-4-amine (CAS 1153209-46-1) is a heterocyclic amine compound of significant interest in medicinal chemistry and pharmaceutical research . This molecule features a rigid framework combining a piperidine ring and a 1-ethyl-1H-pyrazole moiety, which enhances its lipophilicity and may improve membrane permeability, making it a valuable scaffold in the rational design of bioactive molecules . The compound serves as a versatile building block in organic synthesis, particularly in the development of potential therapeutic agents . Structurally similar pyrazole and piperidine derivatives have been investigated for a spectrum of pharmacological activities, including anxiolytic-like effects through modulation of benzodiazepine and nicotinic pathways, as well as anti-inflammatory and analgesic properties . Furthermore, research into synthetic lethality for cancer therapeutics has identified related pyrazole derivatives as potential PARP inhibitors, suggesting this compound could be explored for similar anticancer applications . Computational studies and molecular docking predictions indicate that this compound and its analogs may interact with specific protein targets, such as enzymes implicated in neurodegenerative disorders, underscoring its potential as a lead compound in central nervous system (CNS) drug discovery . Researchers can utilize this compound as a key intermediate for further functionalization, leveraging its dual heterocyclic nature for versatile reactivity . It is typically handled under controlled conditions due to its reactive amine groups, and high purity is critical for all research applications . The product is supplied for laboratory research purposes. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

N-(1-ethylpyrazol-4-yl)-1-methylpiperidin-4-amine

InChI

InChI=1S/C11H20N4/c1-3-15-9-11(8-12-15)13-10-4-6-14(2)7-5-10/h8-10,13H,3-7H2,1-2H3

InChI Key

BHSLVOKXAHOCDT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC2CCN(CC2)C

Origin of Product

United States

Preparation Methods

Pyrazole Ring Synthesis and Functionalization

  • Pyrazole Core Formation: The pyrazole ring is typically synthesized by condensation of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. This classical method yields the 1H-pyrazole core structure.

  • Ethyl Substitution: The introduction of the ethyl group at the N-1 position of the pyrazole ring is commonly achieved via alkylation using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride. This step requires careful control of reaction conditions (temperature, solvent polarity) to favor N-alkylation over other side reactions.

  • Example Reaction Conditions:

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Base: Potassium carbonate or sodium hydride
    • Temperature: Room temperature to 60 °C
    • Time: 4–12 hours
    • Purification: Column chromatography or recrystallization to isolate pure N-ethyl-1H-pyrazole derivatives.

Piperidine Ring Synthesis and Methylation

  • Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization of 1,5-diaminopentane derivatives or through reduction of pyridine precursors. For the 1-methylpiperidin-4-amine moiety, methylation at the nitrogen is typically introduced by reductive amination or alkylation.

  • Methylation Methods:

    • Reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride to selectively methylate the piperidine nitrogen.
    • Direct alkylation with methyl halides under basic conditions.
  • Reaction Conditions:

    • Solvent: Methanol or ethanol for reductive amination
    • Temperature: Ambient to reflux depending on method
    • Time: 2–24 hours
    • Purification: Extraction and chromatographic techniques.

Coupling of Pyrazole and Piperidine Moieties

  • Coupling Strategy: The final step involves forming the N-substituted amine linkage between the 1-ethyl-1H-pyrazol-4-yl group and the 1-methylpiperidin-4-amine. This is often achieved by nucleophilic substitution or reductive amination.

  • Typical Synthetic Route:

    • Activation of the pyrazole moiety at the 4-position, often via halogenation (e.g., bromination) to form 4-bromopyrazole derivatives.
    • Nucleophilic substitution with 1-methylpiperidin-4-amine under basic conditions.
    • Alternatively, reductive amination between 4-formyl-1-ethylpyrazole and 1-methylpiperidin-4-amine using reducing agents such as sodium triacetoxyborohydride.
  • Reaction Conditions:

    • Solvent: DMF, tetrahydrofuran (THF), or ethanol
    • Base: Triethylamine or potassium carbonate
    • Temperature: 50–100 °C for substitution; room temperature for reductive amination
    • Time: 6–24 hours
    • Purification: Chromatography, recrystallization.

Industrial and Continuous Flow Methods

  • Recent advances include the use of continuous flow synthesis to improve yield and scalability. Automated reactors allow precise control over reaction parameters, enhancing reproducibility and purity.

  • Continuous flow approaches have been applied to similar pyrazole and piperidine derivatives, optimizing reaction time and minimizing by-products.

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
Pyrazole ring formation Hydrazine + 1,3-dicarbonyl compound Ethanol Reflux 4–6 70–80 Classical condensation
N-Ethylation of pyrazole Ethyl bromide + K2CO3 DMF 25–60 6–12 60–75 Alkylation at N-1 position
Piperidine ring methylation Formaldehyde + NaBH3CN (reductive amination) Methanol RT 2–4 65–85 Selective N-methylation
Coupling (nucleophilic sub.) 4-Bromopyrazole + 1-methylpiperidin-4-amine + base DMF 80–100 12–24 50–70 Nucleophilic aromatic substitution
Coupling (reductive amination) 4-Formylpyrazole + 1-methylpiperidin-4-amine + NaBH(OAc)3 Ethanol RT 6–12 60–80 Mild conditions, fewer side products
  • The choice of coupling method significantly affects the purity and yield of the final product. Reductive amination is often preferred for its mild conditions and better selectivity.

  • Optimization of solvent polarity and reaction temperature is crucial in the alkylation steps to avoid over-alkylation or side reactions.

  • The presence of bases such as triethylamine or potassium carbonate facilitates nucleophilic substitution but must be balanced to prevent degradation of sensitive pyrazole rings.

  • Continuous flow synthesis has shown promise in scaling up the preparation of such heterocyclic amines with improved control over reaction kinetics and heat management.

The preparation of N-(1-Ethyl-1H-pyrazol-4-yl)-1-methylpiperidin-4-amine involves a multi-step synthetic approach combining established heterocyclic chemistry methods. Key steps include pyrazole ring formation and ethylation, piperidine ring synthesis and methylation, followed by coupling via nucleophilic substitution or reductive amination. Reaction conditions must be carefully optimized to maximize yield and purity. Recent advances in continuous flow synthesis provide avenues for industrial-scale production with enhanced efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-Ethyl-1H-pyrazol-4-yl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen atoms in the pyrazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings.

Scientific Research Applications

N-(1-Ethyl-1H-pyrazol-4-yl)-1-methylpiperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Ethyl-1H-pyrazol-4-yl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Core Modifications :

  • The target compound’s piperidine core distinguishes it from pyrazole-centric analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, which lacks the piperidine ring but retains the pyrazole-amine linkage .
  • Substituents on the piperidine nitrogen (e.g., 2-methoxyethyl in ) alter polarity and hydrogen-bonding capacity compared to the ethylpyrazole group in the target compound .

Synthetic Approaches :

  • Copper-catalyzed coupling (e.g., ) and three-component reactions (e.g., ) are common for introducing aromatic and heterocyclic substituents. However, yields vary significantly (e.g., 17.9% in vs. unreported yields for the target compound) .
  • The use of cesium carbonate and copper(I) bromide in suggests base- and transition-metal-mediated strategies for amine functionalization, which may parallel the synthesis of the target compound .

Spectroscopic Trends :

  • Piperidine- and pyrazole-containing compounds exhibit characteristic NMR shifts. For example, the methyl group on piperidine in compound 20 resonates at δ 2.23 (s, 3H), while pyridinyl protons in appear downfield (δ 8.87) .

Physicochemical and Functional Group Analysis

  • Lipophilicity : The ethylpyrazole group in the target compound likely increases lipophilicity compared to polar substituents like 2-methoxyethyl () or benzoxazole (). This could influence membrane permeability and bioavailability.
  • Hydrogen Bonding: The pyrazole’s N-H group (absent in the target compound but present in ’s analogs) and the piperidine nitrogen may serve as hydrogen bond donors/acceptors, affecting target binding .

Biological Activity

N-(1-Ethyl-1H-pyrazol-4-yl)-1-methylpiperidin-4-amine, identified by its CAS number 1153209-46-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

The molecular formula of this compound is C11_{11}H20_{20}N4_4, with a molecular weight of 208.30 g/mol. The compound features a piperidine ring substituted with a pyrazole moiety, which is crucial for its biological activity.

PropertyValue
Molecular Weight208.30 g/mol
FormulaC11_{11}H20_{20}N4_4
Boiling PointNot available
Log P (octanol-water)Not specified
SolubilityNot specified

The biological activity of this compound has been primarily studied in the context of its interaction with various receptors and enzymes. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Antidepressant-like effects : Due to its structural similarities to known psychoactive agents.
  • Antiparasitic activity : Studies have shown that modifications in the pyrazole group can enhance activity against parasites, suggesting that this compound may also be effective in this regard .

Case Studies and Experimental Data

A study evaluating derivatives of pyrazole compounds demonstrated that structural modifications significantly affect biological efficacy. For instance, the introduction of methyl groups on the pyrazole ring was found to enhance antiparasitic potency (EC50_{50} values ranging from 0.025 μM to 0.577 μM depending on the substituents) .

Another study highlighted the importance of lipophilicity in determining the absorption and efficacy of similar compounds, suggesting that this compound could be optimized for better pharmacokinetic properties based on these principles .

Comparative Analysis with Related Compounds

To understand the potential of this compound, it is useful to compare it with structurally related compounds:

Compound NameEC50_{50} (μM)Mechanism of Action
This compoundTBDPotential serotonin/dopamine modulation
4-Methylpyrazole0.064Antiparasitic activity
3-(1-Ethylpyrazol-4-yl)-4-methylpiperidineTBDAntiparasitic activity

Q & A

Q. Critical Factors :

  • Temperature : Elevated temperatures (~80–100°C) improve reaction rates but may degrade thermally sensitive intermediates.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while ethanol/methanol balance cost and environmental impact .
  • Catalysts : Copper(I) bromide or palladium catalysts enable cross-coupling reactions but require rigorous exclusion of moisture .

(Basic) How is the structural characterization of this compound typically performed using spectroscopic and crystallographic methods?

Answer:
Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., ethyl group δ ~1.3–1.5 ppm; piperidine methyl δ ~2.2–2.5 ppm) .
    • ¹³C NMR : Confirms carbon connectivity (pyrazole C4 resonance ~145–150 ppm; piperidine carbons ~25–50 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 251.2) .
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths/angles and confirm stereochemistry .

Example : A related pyrazole-piperidine compound showed a dihedral angle of 85° between the pyrazole and piperidine rings via SHELXL refinement .

(Advanced) What strategies are employed to resolve contradictory data in biological activity assays of this compound?

Answer: Contradictions in bioactivity data (e.g., varying IC₅₀ values across studies) require:

  • Dose-Response Repetition : Triplicate assays with standardized cell lines (e.g., HEK293 for receptor binding) to minimize variability .
  • Orthogonal Assays : Cross-validate enzyme inhibition (e.g., COX-2) with fluorescence polarization and surface plasmon resonance (SPR) .
  • Metabolite Screening : LC-MS/MS to rule out off-target effects from degradation products .

Case Study : Discrepancies in kinase inhibition data were resolved by identifying residual DMSO (>0.1%) as an inhibitor of ATP-binding pockets .

(Advanced) How can computational methods like molecular docking predict the interaction of this compound with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) :
    • Target Preparation : Retrieve protein structures (e.g., PDB ID 3LN1 for serotonin receptors) and remove water/ligands.
    • Grid Box Setup : Focus on active sites (e.g., residues Asp155 and Tyr358 for GPCR binding) .
    • Scoring : Analyze binding energies (ΔG ≤ −7 kcal/mol suggests strong affinity) and hydrogen-bonding patterns .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Example : Docking of a similar compound into the 5-HT₂A receptor revealed a salt bridge with Asp155, explaining its selectivity over 5-HT₂C .

(Advanced) What are the challenges in designing structure-activity relationship (SAR) studies for pyrazole-piperidine hybrid compounds?

Answer: Key challenges include:

  • Steric Effects : Bulky substituents (e.g., 2-fluoroethyl) may hinder binding despite favorable electronic properties. Use Hammett plots to correlate substituent σ-values with activity .
  • Conformational Flexibility : Piperidine ring puckering alters pharmacophore geometry. Apply constrained analogs (e.g., spirocyclic derivatives) to lock bioactive conformations .
  • Metabolic Stability : Fluorine substitution (e.g., at pyrazole C5) improves half-life but complicates synthesis. Balance lipophilicity (clogP ~2–4) and solubility via LogD7.4 measurements .

Case Study : SAR of N-[(1-ethyl-5-fluoro-pyrazol-4-yl)methyl]-1-propyl-pyrazol-3-amine revealed that fluoroethyl groups enhance COX-2 inhibition by 30% compared to chloro analogs .

(Basic) What are the recommended storage and handling protocols for this compound to ensure stability?

Answer:

  • Storage : Under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation .
  • Handling : Use anhydrous solvents (e.g., THF) during reactions to avoid hydrolysis of the piperidine amine .
  • Stability Monitoring : Track decomposition via monthly HPLC-UV (λ = 254 nm); >95% purity required for biological assays .

(Advanced) How do solvent polarity and pH influence the compound’s reactivity in functionalization reactions?

Answer:

  • Polarity : High polarity (DMF, ε = 37) stabilizes transition states in SN2 reactions (e.g., piperidine alkylation), while low polarity (toluene) favors radical pathways .
  • pH :
    • Basic Conditions (pH >10) : Deprotonate the piperidine NH to enhance nucleophilicity for acylation .
    • Acidic Conditions (pH <4) : Protonate pyrazole nitrogens, reducing electrophilicity and suppressing unwanted ring-opening .

Example : N-Methylation of the piperidine ring achieved 85% yield in DMF at pH 12 using methyl iodide .

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